BenchChemオンラインストアへようこそ!

Gitoformatum

Cardiac glycoside safety Arrhythmogenicity Therapeutic index

Gitoformatum (pentaformylgitoxin; Dynocard) is a semi-synthetic cardiac glycoside with a uniquely wide arrhythmogenic safety margin — arrhythmias appear only at lethal doses, two full dose levels safer than digitoxin and beta-acetyldigoxin in preclinical models. Its pharmacokinetics remain unchanged in renal impairment, delivering predictable 6–30 ng/mL therapeutic plasma levels without dose adjustment, with 95% recompensation success in geriatric patients. For researchers conducting inotropic studies or developing oral cardiac glycoside formulations in renally-compromised or elderly populations, gitoformatum eliminates the dosing complexity and early arrhythmia confounding inherent to digoxin and digitoxin.

Molecular Formula C46H64O19
Molecular Weight 921.0 g/mol
CAS No. 10176-39-3
Cat. No. B1671532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGitoformatum
CAS10176-39-3
Synonyms3 beta,14 beta- dihydroxy-16 beta-formyloxy-5 beta-card-20(22)- enolide 3-tetraformyltridigitoxoside
AC 2770
formiloxin
gitoformate
pentaformylgitoxin
Molecular FormulaC46H64O19
Molecular Weight921.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2OC=O)OC3C(OC(CC3OC=O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O
InChIInChI=1S/C46H64O19/c1-24-41(59-23-51)32(55-19-47)14-38(60-24)64-43-26(3)62-39(16-34(43)57-21-49)65-42-25(2)61-37(15-33(42)56-20-48)63-29-8-10-44(4)28(13-29)6-7-31-30(44)9-11-45(5)40(27-12-36(52)54-18-27)35(58-22-50)17-46(31,45)53/h12,19-26,28-35,37-43,53H,6-11,13-18H2,1-5H3
InChIKeyDOMHWKQEPDYUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gitoformatum (CAS 10176-39-3) Procurement Guide: Semi-Synthetic Cardiac Glycoside with Renal-Independent Pharmacokinetics


Gitoformatum (INN: gitoformate; synonym: pentaformylgitoxin; trade name: Dynocard) is a semi-synthetic cardiac glycoside derived from gitoxin, a naturally occurring constituent of Digitalis lanata. It is classified under ATC code C01AA09 (Digitalis glycosides) and is a penta-formylated prodrug that undergoes rapid in vivo deformylation to yield its principal active metabolite, 16-formylgitoxin (gitaloxin) [1]. First introduced by Nycomed Pharma (Germany) in 1977, it was developed to address the therapeutic limitations of kidney-dependent glycosides such as digoxin, particularly in patients with compromised renal function [2].

Why Gitoformatum Cannot Be Interchanged with Other Digitalis Glycosides in Procurement Specifications


Generic substitution among digitalis glycosides is pharmacokinetically and pharmacodynamically unsound. Digoxin, the most commonly prescribed agent, is predominantly renally eliminated, requiring substantial dose reduction in renal impairment to avoid toxicity—its elimination half-life can prolong to approximately 5 days in anephric patients [1]. Digitoxin, while hepatically cleared and thus less sensitive to renal function, carries a narrower arrhythmogenic safety margin, producing arrhythmias at dose levels substantially below the lethal threshold [2]. Gitoformatum occupies a distinct pharmacological niche: it combines digitoxin-comparable, renal-independent pharmacokinetics with an arrhythmogenic threshold that is displaced to lethal-dose levels only—a separation of two full dose levels from the arrhythmia-inducing thresholds of digitoxin and beta-acetyldigoxin in preclinical models [2]. Substituting gitoformatum with either digoxin or digitoxin without adjusting for these differential risk profiles would compromise therapeutic safety, particularly in the geriatric and renally-impaired populations for which gitoformatum was specifically developed [3].

Gitoformatum Quantitative Differentiation Evidence: Head-to-Head Pharmacodynamic and Pharmacokinetic Data


Arrhythmogenic Safety Margin: Gitoformatum Arrhythmias Occur Only at Lethal Doses Versus Two Dose Levels Earlier for Comparators

In a direct comparative study in anesthetized cats, gitoformatum exhibited a markedly wider safety margin with respect to arrhythmia induction. Arrhythmias with gitoformatum were observed only at lethal doses, whereas both digitoxin and beta-acetyldigoxin produced arrhythmias at two dose levels below their respective lethal doses [1]. At small and medium doses, gitoformatum demonstrated greater positive inotropic and blood-pressure-increasing potency than both comparators. At high doses, the inotropic influence of gitoformatum was exceeded by digitoxin, while blood pressure effects were equaled. None of the three substances altered heart rate [1].

Cardiac glycoside safety Arrhythmogenicity Therapeutic index Digitoxin comparator

Renal Independence of Pharmacokinetics: Gitoformatum Half-Life and Volume of Distribution Unchanged in Renal Insufficiency

In a pharmacokinetic study of six patients with renal insufficiency receiving 1 mg gitoformatum intravenously, renal impairment did not modify the plasma half-life or the apparent volume of distribution compared to values obtained in normal volunteers [1]. This contrasts with digoxin, for which the FDA prescribing information explicitly states that patients with impaired renal function require smaller maintenance doses because of prolonged elimination half-life, with the half-life extending to approximately 5 days in anephric patients [2]. Gitoformatum thus shares the renal-independent pharmacokinetic profile of digitoxin, which is hepatically metabolized rather than renally excreted [3].

Renal impairment Pharmacokinetics Cardiac glycoside dosing Digoxin alternative

Therapeutic Intoxication Rate: Gitoformatum/Digitoxin Class Exhibits 4–6% Intoxication Rate Versus Higher Rates for Kidney-Dependent Glycosides

Rietbrock and colleagues reported that kidney-independent glycosides, including gitoformatum and digitoxin, offer a higher measure of therapeutic safety compared to kidney-dependent glycosides such as digoxin, with an intoxication rate ranging between 4 and 6% [1]. The pharmacokinetic properties of gitoformatum were characterized as comparable to those of digitoxin, with gitoformatum functioning as a prodrug that undergoes rapid deformylation to the active glycoside 16-formylgitoxin (gitaloxin) [1]. The maintenance dose was established at 0.06 mg daily, producing therapeutic plasma concentrations in the range of 6–30 ng/mL, with a loading dose of 10 times the maintenance dose (0.6 mg) [1].

Drug safety Intoxication rate Kidney-independent glycoside Therapeutic safety

Clinical Efficacy in Renally-Impaired Geriatric Patients: 95% Recompensation Success Rate Without Dose Reduction

In a clinical study of 50 predominantly geriatric patients with manifest cardiac insufficiency, gitoformatum achieved a 95% recompensation success rate. Initial treatment and changeover from usual glycoside therapy after renewed decompensation were without complications. Notably, patients with reduced renal function did not require dose reduction, and in 10 patients followed over a 6-month observation period after discharge, the maintenance dose did not need modification and no incompatibility or overdosage reactions appeared [1].

Geriatric cardiology Renal insufficiency Clinical efficacy Cardiac glycoside

Pharmacokinetic Half-Life and Bioavailability: Single-Dose Half-Life of 65.9 Hours Enabling Once-Daily Dosing at 0.06 mg

Pharmacokinetic characterization in healthy volunteers (n=20) demonstrated that gitoformatum has a single-dose elimination half-life of 65.9 ± 4.6 h (SEM) and an apparent volume of distribution of 51.7 ± 3.8 L [1]. Following chronic treatment for 6 weeks at 0.1 mg daily, the half-life declined to 16.7 ± 1.9 h (n=8), with steady-state plasma concentrations reaching 10.7 ± 1.2 ng/mL after 20.7 ± 1.6 days. Absolute oral bioavailability of a drinkable solution was 89.6%, and tablet bioavailability relative to solution was 72.7% [1]. These parameters are comparable to digitoxin pharmacokinetics and support once-daily dosing at the established maintenance dose of 0.06 mg [2].

Pharmacokinetics Half-life Bioavailability Cardiac glycoside dosing

Postprandial Absorption Characteristics: Food Reduces Gitoformatum Bioavailability by 25% and Delays Absorption Half-Life Threefold

A dedicated food-effect study in eight healthy subjects (aged 23–45 years) demonstrated that intake of a standard high-protein meal significantly alters gitoformatum absorption. Under fasting conditions, the absorption half-life (t1/2a) was 0.36 ± 0.43 h, with maximum concentrations reached at 1.4 ± 1.2 h. Following a high-protein meal, t1/2a increased to 1.12 ± 1.12 h (approximately threefold prolongation), and tmax was delayed to 4.8 ± 1.8 h. Comparison of AUC(0–168 h) revealed that bioavailability was reduced by 25% after meals [1].

Food-effect Bioavailability Absorption kinetics Cardiac glycoside

Gitoformatum Optimal Application Scenarios Based on Quantitative Evidence


Preclinical Cardiac Glycoside Research Requiring a Wide Arrhythmogenic Safety Margin

For in vivo studies investigating positive inotropic effects where arrhythmogenicity is a primary endpoint or exclusion criterion, gitoformatum provides a quantifiably wider safety margin. Arrhythmias appear only at lethal doses, compared to digitoxin and beta-acetyldigoxin, which induce arrhythmias two dose levels earlier [1]. This property makes gitoformatum particularly valuable for studies exploring the therapeutic window of cardiac glycosides without the confounding variable of early arrhythmia onset.

Pharmacokinetic and Pharmacodynamic Studies in Renal Insufficiency Models

Gitoformatum's pharmacokinetic parameters—half-life and volume of distribution—are unchanged in renal insufficiency, as demonstrated in patients with impaired renal function receiving 1 mg i.v. [2]. This renal-independent profile, combined with the established therapeutic plasma concentration range of 6–30 ng/mL and a maintenance dose of 0.06 mg daily [3], makes gitoformatum the preferred cardiac glycoside for studies in renally-compromised animal models or patient cohorts where digoxin's renal-dependent elimination would introduce dosing complexity and safety concerns.

Geriatric Cardiac Insufficiency Research and Formulation Development

With a demonstrated 95% recompensation success rate in geriatric patients and no requirement for dose adjustment in renal impairment—even over a 6-month maintenance period [4]—gitoformatum is uniquely suited for formulation development targeting elderly populations. The once-daily dosing regimen (0.06 mg maintenance dose) and predictable steady-state kinetics (plateau reached at 20.7 ± 1.6 days, plasma levels 10.7 ± 1.2 ng/mL) [5] support simplified dosing schedules that enhance protocol adherence in long-term geriatric studies.

Standardized Oral Bioavailability Studies with Defined Food-Effect Parameters

Gitoformatum's well-characterized food-effect profile—a 25% reduction in AUC and threefold prolongation of absorption half-life following a high-protein meal [6]—provides a quantifiable baseline for designing bioavailability and bioequivalence studies. Its high absolute oral bioavailability (89.6% from solution) and measurable tablet bioavailability (72.7% relative to solution) [5] further establish gitoformatum as a reference compound for developing and validating oral cardiac glycoside formulations with predictable absorption characteristics.

Quote Request

Request a Quote for Gitoformatum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.